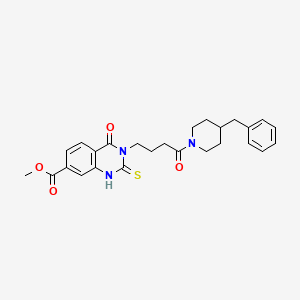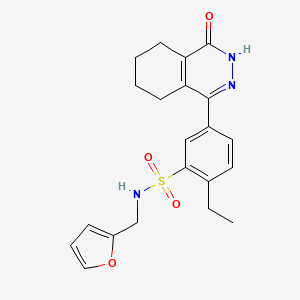
2-(Azepan-1-yl)-3-phenoxyquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azepan-1-yl)-3-phenoxyquinoxaline is a heterocyclic compound that features a quinoxaline core substituted with an azepane ring and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)-3-phenoxyquinoxaline typically involves the reaction of quinoxaline derivatives with azepane and phenoxy reagents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process would typically include the optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-1-yl)-3-phenoxyquinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: The azepane and phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and aryl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and quinoxaline N-oxides .
Scientific Research Applications
2-(Azepan-1-yl)-3-phenoxyquinoxaline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has potential as a ligand in the study of enzyme interactions and receptor binding.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(Azepan-1-yl)-3-phenoxyquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The azepane ring and phenoxy group contribute to its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Azepan-1-yl)-2-phenylethylamine
- 5-(Azepan-1-yl)pentan-1-amine
- 6-Azepan-1-ylpyridin-3-amine
Uniqueness
2-(Azepan-1-yl)-3-phenoxyquinoxaline is unique due to its specific substitution pattern on the quinoxaline core, which imparts distinct chemical and biological properties. Its combination of an azepane ring and a phenoxy group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C20H21N3O |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-(azepan-1-yl)-3-phenoxyquinoxaline |
InChI |
InChI=1S/C20H21N3O/c1-2-9-15-23(14-8-1)19-20(24-16-10-4-3-5-11-16)22-18-13-7-6-12-17(18)21-19/h3-7,10-13H,1-2,8-9,14-15H2 |
InChI Key |
QASFFOQOJGXKHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC3=CC=CC=C3N=C2OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(5-Oxo-3-{[(phenylcarbamoyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]propanamide](/img/structure/B11278703.png)
![N-(2-chloro-4-fluorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B11278708.png)
![4-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B11278712.png)
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B11278724.png)


![6-(3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-ethylphenyl)pyridazin-3(2H)-one](/img/structure/B11278733.png)
![N-(4-bromophenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B11278738.png)
![N-ethyl-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B11278752.png)
![6,6-dimethyl-N-(4-methylphenyl)-8-oxo-9-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11278753.png)
![3'-(3,4-Dimethylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B11278760.png)
![3-(piperidin-1-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B11278764.png)

